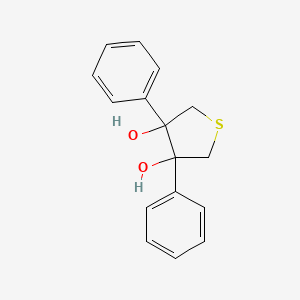
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine, methoxy, methyl, and methylethoxy groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives typically involves multiple steps, including bromination, methylation, and methoxylation. The specific synthetic route for Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- may involve:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Addition of a methyl group at the 3-position using methyl iodide and a base such as potassium carbonate.
Methoxylation: Introduction of methoxy groups at the 9 and 10 positions using methanol and a strong acid like sulfuric acid.
Methylethoxylation: Addition of methylethoxy groups at the 1 and 8 positions using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale chemical reactions under controlled conditions. The process may include:
Batch Reactors: For precise control over reaction conditions and product quality.
Continuous Flow Reactors: For high-throughput production and consistent product yield.
Purification: Techniques such as column chromatography and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: Conversion to anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene, 9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Substitution: Anthracene, 2-methoxy-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Applications De Recherche Scientifique
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and fluorescence.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of anthracene derivatives often involves their ability to absorb and emit light. The presence of substituents like bromine, methoxy, and methylethoxy groups can influence the electronic properties of the molecule, affecting its photophysical behavior. These compounds can interact with molecular targets such as DNA and proteins, making them useful in biological imaging and photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene, 9,10-dimethoxy-: Lacks the bromine and methylethoxy groups.
Anthracene, 2-bromo-9,10-dimethoxy-: Lacks the methyl and methylethoxy groups.
Anthracene, 9,10-dimethoxy-3-methyl-: Lacks the bromine and methylethoxy groups.
Uniqueness
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is unique due to the combination of bromine, methoxy, methyl, and methylethoxy groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
Propriétés
Numéro CAS |
919114-34-4 |
|---|---|
Formule moléculaire |
C23H27BrO4 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
2-bromo-9,10-dimethoxy-3-methyl-1,8-di(propan-2-yloxy)anthracene |
InChI |
InChI=1S/C23H27BrO4/c1-12(2)27-17-10-8-9-15-18(17)22(26-7)19-16(21(15)25-6)11-14(5)20(24)23(19)28-13(3)4/h8-13H,1-7H3 |
Clé InChI |
AVPZTHHFJRXVJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C(=CC=C3)OC(C)C)C(=C2C(=C1Br)OC(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)

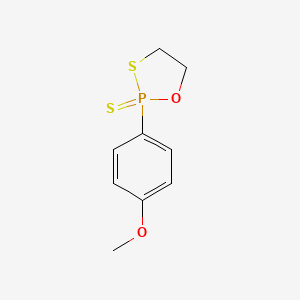
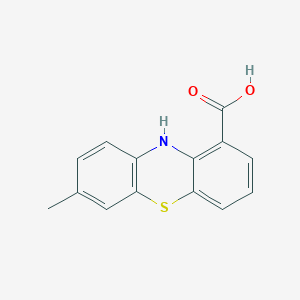

![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
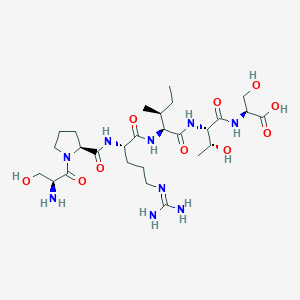
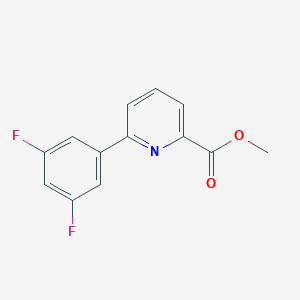
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
